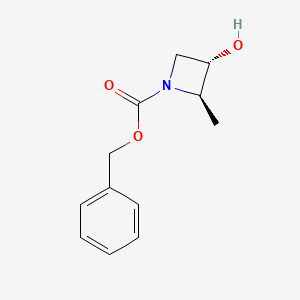![molecular formula C16H13N3O6S2 B2390931 2-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide CAS No. 941988-32-5](/img/structure/B2390931.png)
2-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonyl group attached to a methoxyphenyl ring and an acetamide group linked to a nitrobenzo[d]thiazolyl moiety. The combination of these functional groups imparts distinct chemical properties, making it a subject of study in synthetic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
The synthesis of 2-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-methoxybenzenesulfonyl chloride: This can be achieved by reacting 4-methoxybenzenesulfonic acid with thionyl chloride.
Synthesis of 6-nitrobenzo[d]thiazol-2-amine: This intermediate can be prepared by nitration of benzo[d]thiazole followed by reduction.
Formation of the final compound: The final step involves the reaction of 4-methoxybenzenesulfonyl chloride with 6-nitrobenzo[d]thiazol-2-amine in the presence of a base such as triethylamine to form the desired acetamide compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
2-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s properties.
Reduction: The nitro group can be reduced to an amine, which may lead to different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.
Medicine: Its derivatives may serve as lead compounds for the development of new pharmaceuticals targeting specific diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or dyes.
Wirkmechanismus
The mechanism of action of 2-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The sulfonyl group can enhance the compound’s solubility and facilitate its transport across cell membranes. The overall biological activity is influenced by the compound’s ability to bind to and modulate the activity of enzymes or receptors involved in disease pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide include:
2-((4-methoxyphenyl)sulfonyl)-N-(benzo[d]thiazol-2-yl)acetamide: Lacks the nitro group, which may result in different biological activities.
2-((4-methoxyphenyl)sulfonyl)-N-(6-aminobenzo[d]thiazol-2-yl)acetamide: Contains an amino group instead of a nitro group, potentially altering its reactivity and biological properties.
2-((4-methoxyphenyl)sulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)acetamide: The presence of a chlorine atom can affect the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties not found in its analogs.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O6S2/c1-25-11-3-5-12(6-4-11)27(23,24)9-15(20)18-16-17-13-7-2-10(19(21)22)8-14(13)26-16/h2-8H,9H2,1H3,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPOSOLUOOIXNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2390854.png)
![N-(3,4-difluorophenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2390856.png)

![N-[[(1S,2R)-2-Hydroxycyclohexyl]methyl]-N-(5,6,7,8-tetrahydroisoquinolin-1-ylmethyl)prop-2-enamide](/img/structure/B2390859.png)

![1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2390864.png)

![3,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2390868.png)
![3-methoxy-1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B2390870.png)
![3-methyl-N-(3-phenylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2390871.png)
